molecular formula C22H18N4 B2780021 {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine CAS No. 68820-65-5

{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine

Cat. No.: B2780021
CAS No.: 68820-65-5
M. Wt: 338.414
InChI Key: XGENNWJCOQVWER-UHFFFAOYSA-N
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Description

{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine is an organic compound with a complex structure that includes both pyrimidine and phenyl groups

Scientific Research Applications

{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds have been reported to target fms-like tyrosine kinase 3 (flt3), a receptor tyrosine kinase that plays a crucial role in hematopoiesis . FLT3 mutations are often associated with acute myeloid leukemia (AML), making it a significant target for therapeutic intervention .

Mode of Action

It’s known that similar compounds act as covalent inhibitors, binding to the target protein and modifying it to prevent its normal function . This mechanism is often employed to overcome resistance mutations, which can render non-covalent inhibitors ineffective .

Biochemical Pathways

Flt3 inhibitors generally affect the signaling pathways downstream of flt3, including the pi3k/akt, stat5, and mapk pathways . These pathways are involved in cell survival, proliferation, and differentiation, and their disruption can lead to the death of cancer cells .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and efficacy .

Result of Action

Similar flt3 inhibitors have been shown to inhibit the phosphorylation of flt3 and its downstream signaling factors, leading to the death of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the cellular environment, including the presence of other proteins and the state of the target cells, can also influence the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine apart from similar compounds is its unique combination of pyrimidine and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical functionalities.

Properties

IUPAC Name

4-[6-(4-aminophenyl)-2-phenylpyrimidin-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(24)13-9-16)26-22(25-20)17-4-2-1-3-5-17/h1-14H,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGENNWJCOQVWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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